(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that features a combination of aromatic, thiadiazole, and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting an appropriate thioamide with hydrazine derivatives under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine-2,3-dione core can be synthesized through cyclization reactions involving suitable precursors.
Furan-2-yl(hydroxy)methylidene Addition: The furan ring is introduced via a condensation reaction with a furan-2-carbaldehyde derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological pathways and interactions.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and blocking their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Interacting with DNA to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
- (4E)-5-(4-propylphenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H19N3O4S2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O4S2/c1-3-12-7-9-13(10-8-12)16-15(17(25)14-6-5-11-28-14)18(26)19(27)24(16)20-22-23-21(30-20)29-4-2/h5-11,16,26H,3-4H2,1-2H3 |
InChI Key |
ZSXGQBYAGIQFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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